1-Brom-2-iod-4-methylbenzol

Übersicht

Beschreibung

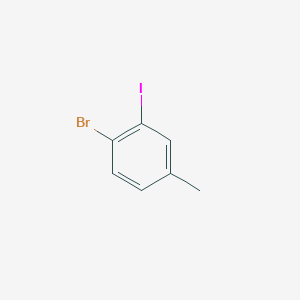

1-Bromo-2-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H6BrI It consists of a benzene ring substituted with bromine, iodine, and a methyl group

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1-Bromo-2-iodo-4-methylbenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for various transformations, facilitating the construction of intricate molecular architectures.

Key Reactions and Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Utilized in Suzuki or Stille reactions to form biaryl compounds, essential in drug discovery. |

| Nucleophilic Substitution | Acts as a substrate for nucleophilic attack, leading to various substituted products. |

Pharmaceutical Development

In the pharmaceutical industry, 1-bromo-2-iodo-4-methylbenzene is employed to develop new drugs. It is particularly valuable for creating compounds with potential biological activity.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of 1-bromo-2-iodo-4-methylbenzene exhibit cytotoxic properties against cancer cell lines. For instance, modifications on the aromatic ring led to enhanced activity against specific cancer types, highlighting its role in drug design.

Material Science

This compound is also integrated into polymer systems to improve their properties. The incorporation of halogenated compounds like 1-bromo-2-iodo-4-methylbenzene can enhance thermal stability and chemical resistance.

Applications in Polymer Chemistry

| Material Type | Enhancement Achieved |

|---|---|

| Thermoplastics | Increased thermal stability and flame retardancy due to bromine content. |

| Coatings | Improved chemical resistance and durability in harsh environments. |

Agrochemical Formulations

1-Bromo-2-iodo-4-methylbenzene plays a role in the synthesis of agrochemicals, particularly in developing more effective pesticides and herbicides.

Impact on Crop Yield

Research indicates that formulations containing this compound can lead to improved efficacy of pest control agents, thus enhancing crop yields significantly.

Research in Halogen Chemistry

The compound is significant for studies related to halogenated compounds, providing insights into their reactivity and applications in various chemical processes.

Insights Gained

Studies have revealed how the presence of bromine and iodine affects reaction mechanisms, aiding in the understanding of halogen chemistry's broader implications.

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2-iodo-4-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1-Bromo-2-iodo-4-methylbenzene undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2-iodo-4-methylbenzene involve the substitution reactions of benzene . The compound can bond to a nucleophile to give a substitution or addition product .

Pharmacokinetics

Its molecular weight is 296931 Da , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-2-iodo-4-methylbenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .

Action Environment

The action of 1-Bromo-2-iodo-4-methylbenzene can be influenced by various environmental factors. For instance, the presence of a base is necessary for the second step of the reaction . Additionally, the reaction may be hindered if the benzene ring is strongly deactivated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of 4-methylbenzene (toluene). The typical synthetic route includes:

Bromination: Toluene is first brominated using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to form 4-bromotoluene.

Iodination: The 4-bromotoluene is then iodinated using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) to yield 1-bromo-2-iodo-4-methylbenzene.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.

Coupling: Biaryl compounds are the major products.

Oxidation: Carboxylic acids or ketones are formed.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-iodobenzene: Similar structure but lacks the methyl group.

2-Bromo-4-iodotoluene: Similar structure with different substitution pattern.

4-Iodo-2-methylbromobenzene: Another isomer with different substitution positions.

Uniqueness: 1-Bromo-2-iodo-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms allows for selective functionalization and diverse chemical transformations.

Biologische Aktivität

1-Bromo-2-iodo-4-methylbenzene, also known as 3-bromo-4-iodotoluene, is an organic compound with the molecular formula C₇H₆BrI. Its unique structure, characterized by a benzene ring substituted with bromine and iodine atoms along with a methyl group, contributes to its notable biological activities. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential applications in drug metabolism, and relevant toxicological data.

- Molecular Weight : 296.93 g/mol

- Solubility : Low solubility in water; lipophilic nature allows permeability through biological membranes.

- Structure :

Biological Activity

1-Bromo-2-iodo-4-methylbenzene exhibits significant biological activity primarily through its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Inhibition

The compound's ability to inhibit CYP1A2 and CYP2C9 suggests that it may affect the metabolism of various pharmaceuticals. Here are key findings regarding its inhibitory effects:

| Enzyme | Inhibition Type | Potential Implications |

|---|---|---|

| CYP1A2 | Inhibitor | Drug-drug interactions |

| CYP2C9 | Inhibitor | Altered drug metabolism |

These interactions highlight the importance of understanding the compound's pharmacological profiles in therapeutic contexts.

Toxicological Profile

Toxicological studies indicate that 1-bromo-2-iodo-4-methylbenzene is toxic if ingested and may pose long-term risks to aquatic life. The compound's lipophilicity contributes to its bioaccumulation potential in ecological systems.

Toxicity Data

| Endpoint | Value |

|---|---|

| Acute Toxicity | Toxic if swallowed |

| Environmental Impact | Harmful to aquatic life |

Relevant Research Findings

- Enzyme Interactions : Research has shown that halogenated compounds can significantly alter enzyme activity, which is crucial for understanding their role in drug development and environmental toxicity.

- Pharmacokinetics : Studies on similar compounds suggest that lipophilic characteristics enhance membrane permeability, impacting absorption and distribution in biological systems.

Eigenschaften

IUPAC Name |

1-bromo-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOUOTRVXNQGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584746 | |

| Record name | 1-Bromo-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858841-53-9 | |

| Record name | 1-Bromo-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.